Methyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate Methyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 350988-34-0
VCID: VC21338003
InChI: InChI=1S/C13H13NO3S/c1-16-9-5-3-8(4-6-9)10-7-18-12(14)11(10)13(15)17-2/h3-7H,14H2,1-2H3
SMILES: COC1=CC=C(C=C1)C2=CSC(=C2C(=O)OC)N
Molecular Formula: C13H13NO3S
Molecular Weight: 263.31 g/mol

Methyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate

CAS No.: 350988-34-0

Cat. No.: VC21338003

Molecular Formula: C13H13NO3S

Molecular Weight: 263.31 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate - 350988-34-0

Specification

CAS No. 350988-34-0
Molecular Formula C13H13NO3S
Molecular Weight 263.31 g/mol
IUPAC Name methyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate
Standard InChI InChI=1S/C13H13NO3S/c1-16-9-5-3-8(4-6-9)10-7-18-12(14)11(10)13(15)17-2/h3-7H,14H2,1-2H3
Standard InChI Key ZGOUZQMMKJXNQQ-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C2=CSC(=C2C(=O)OC)N
Canonical SMILES COC1=CC=C(C=C1)C2=CSC(=C2C(=O)OC)N

Introduction

Structural and Chemical Properties

Molecular Structure

Methyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate possesses a thiophene heterocyclic core with four key substituents arranged in a specific pattern around the ring system . The 2-position contains an amino group (-NH2) that serves as a potential hydrogen bond donor in molecular interactions . At the 3-position, a methyl carboxylate group (-COOC) provides an electron-withdrawing effect that influences the electronic distribution within the molecule . The 4-position features a 4-methoxyphenyl group, adding aromatic character and potential for π-π interactions in crystal packing arrangements . The presence of these functional groups creates a unique electronic environment around the thiophene ring, influencing both its physical properties and chemical reactivity .

The structure can be represented by several chemical identifiers that uniquely define its molecular arrangement . The SMILES notation for this compound is COC1=CC=C(C=C1)C2=CSC(=C2C(=O)OC)N, which encodes the connectivity and arrangement of atoms in the molecule . The InChI identifier, InChI=1S/C13H13NO3S/c1-16-9-5-3-8(4-6-9)10-7-18-12(14)11(10)13(15)17-2/h3-7H,14H2,1-2H3, provides a standardized representation that captures the compound's structural features and stereochemistry . These identifiers serve as important tools for chemical database searches and computational analyses of the compound's properties .

Spectroscopic Properties

The structure of methyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate gives rise to characteristic spectroscopic features that aid in its identification and analysis . In mass spectrometry, the compound exhibits several predicted collision cross-section (CCS) values for different adducts, providing valuable information for analytical characterization . The protonated molecule [M+H]+ has an m/z value of 264.06888 with a predicted CCS of 158.6 Ų . Additional adducts include [M+Na]+ at m/z 286.05082 (CCS 169.9 Ų), [M+NH4]+ at m/z 281.09542 (CCS 166.6 Ų), and [M+K]+ at m/z 302.02476 (CCS 164.1 Ų) . These spectroscopic parameters are valuable for analytical identification and quantification of the compound in complex mixtures .

Negative mode ionization produces fragments including [M-H]- at m/z 262.05432 (CCS 162.2 Ų) and [M+Na-2H]- at m/z 284.03627 (CCS 164.6 Ų) . The radical ion forms [M]+ and [M]- both appear around m/z 263.06, with predicted CCS values of 161.6 Ų . These spectroscopic patterns provide a fingerprint for identifying the compound using modern analytical techniques such as LC-MS/MS or ion mobility mass spectrometry . The diversity of detectable adducts offers multiple options for sensitive and selective detection of this compound in various analytical contexts .

Synthesis and Preparation

Reaction Mechanisms and Considerations

The formation of methyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate through the Gewald-type reaction involves several key mechanistic steps that determine the regioselectivity and efficiency of the process . Initially, the base catalyst promotes the condensation between 4-methoxyacetophenone and the active methylene component of methyl cyanoacetate, generating an α,β-unsaturated nitrile intermediate . This intermediate then undergoes nucleophilic attack by elemental sulfur (typically in its S8 form), followed by ring closure to form the thiophene nucleus with the amino group derived from the nitrile functionality . The reaction conditions, particularly temperature and base concentration, play crucial roles in controlling the reaction pathways and minimizing side products such as polymeric sulfur-containing materials .

Several reaction parameters would need optimization to achieve high yields and purity of the target compound . The molar ratio of reactants typically requires careful adjustment, with excess sulfur often necessary to ensure complete reaction . The choice of solvent system affects both reaction kinetics and product solubility; alcoholic solvents like ethanol or methanol are commonly employed due to their ability to dissolve the organic components while facilitating the reaction with elemental sulfur . Reaction time and temperature require balancing to ensure complete conversion while minimizing decomposition or side reactions . Post-synthetic workup and purification strategies, including recrystallization conditions, are essential for obtaining the compound with high purity for subsequent applications or analyses .

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